

Spectroscopic Profile of 3-Benzylcyclobutanol: A Technical Guide

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Compound of Interest

Compound Name: 3-Benzylcyclobutanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **3-benzylcyclobutanol**, a key intermediate in various synthetic pathways. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition. This information is critical for the identification, characterization, and quality control of **3-benzylcyclobutanol** in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for **3-benzylcyclobutanol**. These predictions are based on established principles of spectroscopic theory and data from analogous chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.35 - 7.20	m	5H	Ar-H
4.15	p	1H	CH-OH
2.80	d	2H	Ph-CH ₂
2.50 - 2.35	m	1H	CH-CH ₂ Ph
2.20 - 2.05	m	2H	CH ₂ (cyclobutane)
1.95 - 1.80	m	2H	CH ₂ (cyclobutane)
1.75	s (br)	1H	OH

¹³C NMR (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
140.5	Ar-C (quaternary)
129.0	Ar-CH
128.5	Ar-CH
126.2	Ar-CH
68.0	CH-OH
42.5	Ph-CH ₂
38.0	CH-CH ₂ Ph
32.0	CH ₂ (cyclobutane)

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600 - 3200	Strong, Broad	O-H Stretch (Alcohol)
3100 - 3000	Medium	C-H Stretch (Aromatic)
2950 - 2850	Strong	C-H Stretch (Aliphatic)
1605, 1495, 1450	Medium to Weak	C=C Stretch (Aromatic Ring)
1050	Strong	C-O Stretch (Secondary Alcohol)
740, 700	Strong	C-H Bend (Monosubstituted Benzene)

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Proposed Fragment
162	40	[M] ⁺ (Molecular Ion)
144	20	[M - H ₂ O] ⁺
91	100	[C ₇ H ₇] ⁺ (Tropylium ion)
77	30	[C ₆ H ₅] ⁺ (Phenyl ion)
71	50	[C ₄ H ₇ O] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation: Dissolve 5-10 mg of **3-benzylcyclobutanol** in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters:

- Spectrometer: 500 MHz NMR spectrometer.
- Probe: 5 mm broadband probe.
- Temperature: 298 K.
- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: -2 to 12 ppm.
 - Acquisition Time: 4 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 16.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse sequence.
 - Spectral Width: -10 to 220 ppm.
 - Acquisition Time: 1.5 seconds.
 - Relaxation Delay: 3 seconds.
 - Number of Scans: 1024.
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ^1H and 77.16 ppm for the central peak of the CDCl_3 triplet for ^{13}C .

Infrared (IR) Spectroscopy

- Sample Preparation: Place one drop of neat **3-benzylcyclobutanol** directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR

spectrometer.

- Instrument Parameters:
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
 - Accessory: ATR with a diamond crystal.
 - Spectral Range: 4000 - 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
- Data Acquisition:
 - Acquire a background spectrum of the clean, empty ATR crystal.
 - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Number of Scans: 32.
- Data Processing: Perform baseline correction and peak picking to identify the wavenumbers of significant absorption bands.

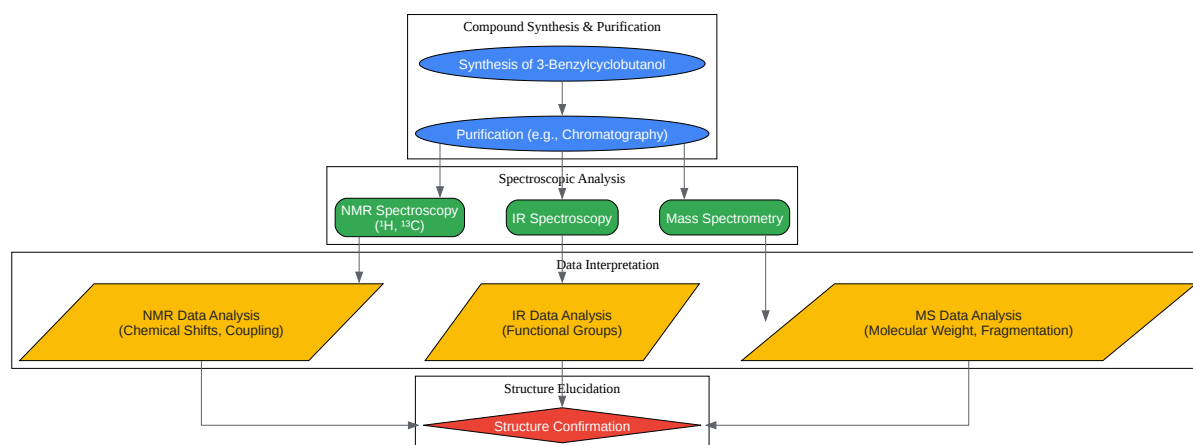
Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **3-benzylcyclobutanol** in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a Gas Chromatography (GC) inlet for volatile compounds.
- Instrument Parameters:
 - Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) mass analyzer.
 - Ionization Mode: Electron Ionization (EI).
 - Ionization Energy: 70 eV.

- Source Temperature: 200 °C.
- Mass Range: m/z 40 - 400.
- Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio for the molecular ion and major fragment peaks.
- Data Processing: Calibrate the mass axis using a known standard. Identify the molecular ion peak and analyze the fragmentation pattern to propose structures for the major fragment ions.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-benzylcyclobutanol**.



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Caption: General workflow for spectroscopic analysis.

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